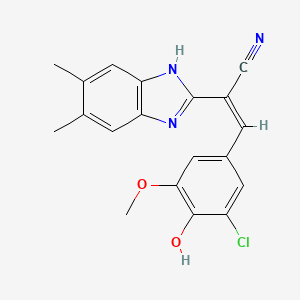
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile
Übersicht
Beschreibung
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile, commonly known as DIMBOA, is a chemical compound that has been extensively studied for its potential applications in the field of science. This compound is a derivative of benzimidazole and indole, which are both important chemical classes that have been utilized in various biological and medicinal applications.
Wissenschaftliche Forschungsanwendungen
DIMBOA has been extensively studied for its potential applications in the field of science. It has been shown to exhibit various biological activities, including antifungal, antibacterial, and antitumor properties. DIMBOA has also been shown to have potential as an insecticide and herbicide. Additionally, DIMBOA has been studied for its potential use in the development of new drugs.
Wirkmechanismus
The mechanism of action of DIMBOA is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. It has been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes and interfering with their metabolic pathways. Additionally, DIMBOA has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
DIMBOA has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect against oxidative stress and cellular damage. Additionally, DIMBOA has been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways. DIMBOA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DIMBOA in lab experiments include its high purity and high yields, making it a viable compound for further research. Additionally, DIMBOA has been extensively studied for its potential applications in the field of science, making it a well-characterized compound. However, the limitations of using DIMBOA in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research of DIMBOA. One potential direction is the development of new drugs based on the structure of DIMBOA. Additionally, further studies are needed to fully understand the mechanism of action of DIMBOA and its potential applications in the treatment of various diseases. Further studies are also needed to optimize the synthesis of DIMBOA and to develop new methods for its synthesis. Finally, the potential environmental impact of DIMBOA as an insecticide and herbicide needs to be further studied.
Eigenschaften
IUPAC Name |
(Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-4-15-6-5-7-18-17(12-24-21(15)18)10-16(11-23)22-25-19-8-13(2)14(3)9-20(19)26-22/h5-10,12,24H,4H2,1-3H3,(H,25,26)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWJBWGCEZVFCA-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C=C(C#N)C3=NC4=C(N3)C=C(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C(=CN2)/C=C(/C#N)\C3=NC4=C(N3)C=C(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-({[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3726601.png)
![2-{2-[(3-bromo-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B3726607.png)
![[2-({[5-(4-bromophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3726615.png)
![{2-[(3-chlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B3726619.png)
![3-ethyl-2-[2-(1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B3726624.png)
![2-[2-({[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B3726647.png)
![(2-{[4-({[4-(acetylamino)phenyl]sulfonyl}oxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B3726649.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}benzoic acid](/img/structure/B3726655.png)
![(2-{[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B3726660.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(methoxymethyl)-4(3H)-pyrimidinone](/img/structure/B3726671.png)


![N-(3-chloro-4-methylphenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B3726690.png)